molecular formula C15H19NO5 B2630946 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid CAS No. 1055880-94-8

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid

Numéro de catalogue B2630946
Numéro CAS: 1055880-94-8
Poids moléculaire: 293.319
Clé InChI: LSIKYZAIXJTXIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid” is a complex organic molecule. The “Tert-butoxycarbonyl” part suggests the presence of a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines .

Applications De Recherche Scientifique

Chemical Structure and Reactivity

The compound of interest, 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid, is related to benzazepine derivatives that have been studied for their unique chemical structures and reactivity. For example, benzazepine derivatives have been synthesized and analyzed for their hydrogen-bonded assembly, demonstrating varied dimensional structures including zero, one, two, and three dimensions. This indicates the potential for creating complex molecular architectures with applications in material science and molecular engineering (Guerrero et al., 2014).

Pharmaceutical Research

In pharmaceutical research, benzazepine derivatives, closely related to the specified compound, have been explored for their potential as muscarinic receptor antagonists. These studies have paved the way for the development of selective antagonists that can have therapeutic applications in treating diseases related to muscarinic receptors (Bradshaw et al., 2008).

Solid-phase Synthesis

The solid-phase synthesis approach has been utilized for creating benzazepine derivatives, demonstrating an efficient pathway for synthesizing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds. This underscores the importance of such compounds in drug discovery and the development of therapeutic agents (Boeglin et al., 2007).

Synthetic Methodology Development

Researchers have developed methods to synthesize related benzoxazocine derivatives, highlighting the versatility and potential applications of these compounds in creating novel chemical entities with specific functions. Such methodologies contribute to the broader field of synthetic organic chemistry and the development of new pharmaceuticals (Jangili & Das, 2016).

Propriétés

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-7-8-20-12-10(9-16)5-4-6-11(12)13(17)18/h4-6H,7-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIKYZAIXJTXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 9-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (200 mg, 0.605 mmol) in tetrahydrofuran (4 ml) was added 1.6N solution of n-butyllithium in hexane (0.396 ml, 0.634 mmol) at −78° C., and the mixture was stirred at 78° C. for 1 hr. At −78° C., pulverized dry ice (2 g) was added to the reaction mixture, and the mixture was stirred for 1 hr. Saturated aqueous ammonium chloride solution (5 ml) and 1N hydrochloric acid (5 ml) were added, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give the desired product (40.0 mg, 22.6%) as an oil.
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.396 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
22.6%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.